2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of benzodioxole derivatives It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to a piperazine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol typically involves the following steps:
Nitration: The starting material, 1,3-benzodioxole, undergoes nitration to introduce the nitro group at the 6-position.
Alkylation: The nitro-substituted benzodioxole is then alkylated with a suitable alkylating agent to introduce the methylene bridge.
Piperazine Introduction: The alkylated intermediate is reacted with piperazine to form the desired piperazine derivative.
Ethanol Addition: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ethanol group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Electrophilic Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions on the benzodioxole ring.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Amino Derivative: Reduction of the nitro group yields the corresponding amino derivative.
Substituted Derivatives: Electrophilic substitution reactions yield various substituted benzodioxole derivatives.
Carboxylic Acid: Hydrolysis of the ethanol group yields the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as photoluminescence and conductivity.
Biological Research: It has been used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: This compound shares the benzodioxole and nitro group but lacks the piperazine and ethanol groups.
4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: This compound has a similar benzodioxole structure but differs in the substituents attached to the benzodioxole ring.
Uniqueness: 2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both the piperazine and ethanol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c18-6-5-15-1-3-16(4-2-15)9-11-7-13-14(22-10-21-13)8-12(11)17(19)20/h7-8,18H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQTZNYXIGKUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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